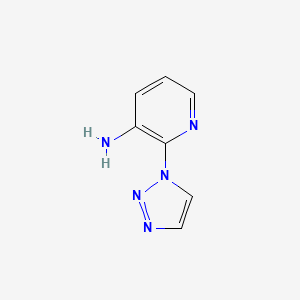

2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine

Description

Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are cyclic compounds in which one or more carbon atoms in the ring have been replaced by nitrogen atoms. These structures are of paramount importance in chemistry and biology. wisdomlib.orgmdpi.com They form the core framework of a vast number of natural products, including alkaloids, vitamins, and the nucleic acids DNA and RNA. mdpi.comnih.gov In the realm of medicinal chemistry, nitrogen heterocycles are exceptionally prominent; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com

The prevalence of these scaffolds in drug design is attributed to their unique physicochemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the rigid structures of these rings can help in pre-organizing the conformation of a molecule to fit a binding site, while also allowing for diverse substitutions to fine-tune properties like solubility, stability, and bioavailability. mdpi.com

Overview of 1,2,3-Triazoles: Synthetic Utility and Structural Features

The 1,2,3-triazole is a five-membered aromatic ring containing three adjacent nitrogen atoms. nih.govtandfonline.com While not commonly found in nature, this scaffold has become a cornerstone of modern synthetic and medicinal chemistry, largely due to the advent of "click chemistry." researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.org This reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool for drug discovery and materials science. tandfonline.com

Structurally, the 1,2,3-triazole ring is planar, aromatic, and chemically robust. nih.gov It is highly resistant to metabolic degradation, oxidation, and reduction. The ring possesses a significant dipole moment and its nitrogen atoms are capable of acting as hydrogen bond acceptors. researchgate.net These features make the 1,2,3-triazole an excellent and stable linker or a bioisostere (a substituent that retains similar biological properties to another) for other chemical groups, such as amide bonds. researchgate.net

Overview of Pyridinamines: Structural Diversity and Chemical Reactivity

Pyridinamines, also known as aminopyridines, consist of a pyridine (B92270) ring substituted with an amino group. Depending on the position of the amino group (positions 2, 3, or 4), the isomers exhibit distinct chemical and physical properties. nih.gov These compounds are key building blocks in the synthesis of pharmaceuticals and agrochemicals. msesupplies.com

The pyridine ring itself is a six-membered aromatic heterocycle whose basicity and reactivity are influenced by the electron-withdrawing nature of the ring nitrogen. The amino group, being an electron-donating group, modulates this reactivity. The ability of the pyridine nitrogen and the exocyclic amino group to participate in hydrogen bonding makes pyridinamines valuable pharmacophores in drug design. nih.gov They are found in numerous medicinally active compounds and serve as versatile intermediates for further chemical modifications. nih.gov

Rationale for Research Focus on 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine as a Hybrid System

The strategic combination of two or more distinct pharmacophores into a single molecule, known as molecular hybridization, is a well-established approach in drug design aimed at creating new compounds with potentially enhanced or novel activities. researchgate.net The compound this compound is a quintessential example of such a hybrid system, integrating the structural and chemical attributes of both the 1,2,3-triazole and pyridinamine scaffolds.

The rationale for investigating this specific hybrid molecule is multifaceted. The 1,2,3-triazole moiety serves as a highly stable and synthetically accessible linker that can engage in dipole-dipole and hydrogen bonding interactions. researchgate.net The pyridinamine portion provides a proven bioactive scaffold with multiple sites for potential interaction with biological targets and further chemical functionalization. nih.govresearchgate.net The direct linkage of the triazole ring at the 2-position of the pyridine, adjacent to the amino group at the 3-position, creates a unique electronic and steric environment. This specific arrangement could enforce a particular conformation, potentially leading to high-affinity binding with specific biological targets. The importance of the triazole and pyridine rings as scaffolds in a wide range of therapeutic agents has driven the synthesis of a large number of novel compounds. researchgate.net

Scope and Objectives of the Research Outline

The primary objective of research into this compound is to synthesize and characterize this novel hybrid chemical entity. The scope of such research would involve confirming its molecular structure and investigating its fundamental physicochemical properties. By establishing a foundational understanding of this compound, the research aims to provide a basis for future explorations into its potential utility in medicinal chemistry or materials science, leveraging the combined properties of its constituent heterocyclic systems.

Physicochemical Properties of Parent Scaffolds

| Property | 1H-1,2,3-Triazole | 3-Pyridinamine |

| Molecular Formula | C₂H₃N₃ | C₅H₆N₂ |

| Molecular Weight | 69.07 g/mol | 94.11 g/mol nih.gov |

| Appearance | Colorless liquid | Crystalline solid nih.gov |

| Boiling Point | 203 °C | 251 °C nih.gov |

| Melting Point | 23-25 °C | 64 °C nih.gov |

| Acidity (pKa) | 9.4 (for the N-H proton) | Not applicable |

| Basicity (pKa) | 1.17 | 6.07 (of the conjugate acid) nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(triazol-1-yl)pyridin-3-amine |

InChI |

InChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2 |

InChI Key |

QESCDWVOPNOJON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl 3 Pyridinamine and Analogues

Direct Annulation and Cyclization Approaches

Direct annulation and cyclization reactions represent a fundamental approach to the synthesis of fused and bi-heterocyclic systems. These methods often involve the construction of one heterocyclic ring onto a pre-existing one.

Strategies Involving Pyridinamine Precursors

The synthesis of triazole-pyridine systems can be achieved by utilizing pyridinamine derivatives as the starting material. For instance, the formation of fused ysu.amnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines can be accomplished from 2-aminopyridines through cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride (B1165640). While this leads to a fused system rather than the target compound, it demonstrates the utility of pyridinamine precursors in constructing triazole rings.

Another approach involves the reaction of 2-hydrazinopyridines with isothiocyanates, which, through an electrochemically induced desulfurative cyclization, can yield 3-amino- ysu.amnih.govorganic-chemistry.org-triazolo[4,3-a]pyridines. This method avoids the use of transition metals and external oxidants, offering a greener alternative. The broad substrate scope allows for the synthesis of a variety of substituted analogues.

A summary of representative reactions starting from pyridinamine precursors is presented in Table 1.

| Starting Material | Reagents | Product | Yield (%) |

| 2-Aminopyridine | 1. N,N-dimethylformamide dimethyl acetal, 2. Hydroxylamine hydrochloride, 3. Trifluoroacetic anhydride | ysu.amnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine | Good |

| 2-Hydrazinopyridine | Isothiocyanates | 3-Amino- ysu.amnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives | High |

Strategies Involving Triazole Precursors

Conversely, the synthesis can commence from a pre-formed triazole ring, which is then functionalized with a pyridinamine moiety. This approach is less common for the direct synthesis of 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine but is conceptually viable. For example, a pre-functionalized triazole with a suitable leaving group could potentially undergo nucleophilic aromatic substitution with 3-amino-2-halopyridine. However, the reactivity and regioselectivity of such reactions would need careful control.

A more versatile strategy involves the modification of amino-NH-1,2,3-triazoles. For instance, silver-catalyzed cascade cyclization of 2-(1H-1,2,3-triazol-5-yl)anilines with 2-alkynylbenzaldehydes has been shown to produce complex pentacyclic fused triazoles through the formation of three new C-N bonds in a single operation nih.gov. This highlights the potential of using substituted amino-triazoles as building blocks for more complex heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole-Pyridine Hybrid Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and widely used method for the synthesis of 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction between a terminal alkyne and an azide (B81097) exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This high degree of regioselectivity is a significant advantage over the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. Various copper(I) sources can be used, often generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.

The versatility of the CuAAC reaction is demonstrated by its compatibility with a wide range of functional groups, allowing for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazoles.

Integration of Pyridinamine Moieties via CuAAC

To synthesize this compound and its analogues using CuAAC, one of the reactants must be a pyridinamine derivative functionalized with either an azide or an alkyne group.

Route A: Azido-pyridinamine and a terminal alkyne: In this approach, an azido-substituted pyridinamine, such as 2-azido-3-aminopyridine, would react with a terminal alkyne in the presence of a copper(I) catalyst. The synthesis of the requisite 2-azido-3-aminopyridine precursor is a key step.

Route B: Ethynyl-pyridinamine and an azide: Alternatively, an ethynyl-substituted pyridinamine, such as 2-ethynyl-3-aminopyridine, could be reacted with an organic azide. This approach allows for the introduction of various substituents on the triazole ring depending on the choice of the azide.

A one-pot, three-component reaction protocol has been developed for the synthesis of 2-triazolyl-imidazo[1,2-a]pyridines using a nano copper oxide catalyst rsc.org. This method involves the reaction of a 1-alkyl-1,2,3-triazole-4-carbaldehyde, an amidine, and a terminal alkyne, showcasing the utility of copper catalysis in multicomponent reactions to build complex heterocyclic systems. Similarly, a series of 1,2,3-triazole-containing pyridines has been synthesized via a one-pot tandem copper-catalyzed azidation and CuAAC reaction starting from N-(3-(prop-2-ynyloxy)pyridin-2-yl)benzamide researchgate.net.

Table 2 provides examples of CuAAC reactions for the synthesis of triazole-heterocycle hybrids.

| Alkyne Component | Azide Component | Catalyst System | Product Type | Yield (%) |

| N-(3-(prop-2-ynyloxy)pyridin-2-yl)benzamide | In situ generated from halides and NaN₃ | Cu(II) salt | 1,2,3-Triazole-containing pyridines | Moderate to Good |

| Terminal Alkynes | 2-Azidobenzaldehyde | CuI / Et₃N | 2-(1,2,3-Triazolyl)quinazolinones | Moderate to Good |

| 7-O-propargylated pyrazolo[1,5-a]pyrimidines | 1-Azidoglycosides | CuSO₄ / Na-ascorbate | Triazole-linked glycohybrids | Up to 98% |

Palladium-Catalyzed Annulation Reactions for Triazole-Fused Systems

Palladium-catalyzed reactions are powerful tools for the formation of C-N and C-C bonds and have been applied to the synthesis of fused heterocyclic systems containing a triazole ring. While not a direct method for the synthesis of the non-fused target compound, these annulation reactions provide important insights into the construction of triazolo-pyridine scaffolds.

An efficient method for the synthesis of ysu.amnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction proceeds with high chemoselectivity at the terminal nitrogen atom of the hydrazide. The resulting intermediate then undergoes a dehydrative cyclization to afford the fused triazolopyridine system. This two-step process can be carried out in a one-pot fashion and is amenable to a wide range of hydrazides, allowing for the synthesis of a diverse library of 3-substituted ysu.amnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines. ysu.amacs.org

The reaction conditions are generally mild, and the use of microwave irradiation can significantly accelerate the final cyclization step. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

Table 3 summarizes a representative palladium-catalyzed synthesis of a triazolo-fused pyridine (B92270).

| Pyridine Component | Hydrazide Component | Palladium Catalyst | Ligand | Product | Yield (%) |

| 2-Chloropyridine | Benzoic hydrazide | Pd₂(dba)₃ | Xantphos | 3-Phenyl- ysu.amnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine | High |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules like triazolyl pyridinamines in a single step from three or more starting materials. While a direct MCR for the synthesis of this compound is not explicitly detailed in the reviewed literature, analogous strategies for related heterocyclic systems suggest its feasibility.

One relevant example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction for synthesizing imidazo-fused scaffolds from heterocyclic amidines, aldehydes, and isonitriles. nih.govresearchgate.net This reaction highlights the potential of using a 3-aminopyridine (B143674) derivative as the amidine component in an MCR to build a fused heterocyclic system that could be a precursor to or an analogue of the target compound.

Another pertinent MCR strategy involves the one-pot, three-component synthesis of 2-triazolyl imidazo[1,2-a]pyridines. rsc.org This reaction proceeds via an A³ coupling followed by a 5-exo-dig cyclization, employing an amidine, a terminal alkyne, and a triazole-4-carbaldehyde. rsc.org This demonstrates the utility of MCRs in coupling triazole moieties with pyridine-containing structures.

The following table summarizes representative MCR strategies for the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of this compound analogues.

| MCR Type | Reactants | Product Type | Reference |

| Groebke–Blackburn–Bienaymé | Heterocyclic Amidine, Aldehyde, Isonitrile | Imidazo-fused heterocycles | nih.govresearchgate.net |

| A³ Coupling/Cyclization | 1-Alkyl-1,2,3-triazole-4-carbaldehyde, Amidine, Terminal Alkyne | 2-Triazolyl imidazo[1,2-a]pyridine | rsc.org |

Post-Synthetic Functionalization and Diversification of the Pyridinamine Core

Post-synthetic functionalization is a crucial strategy for creating a diverse library of compounds from a common core structure. For this compound, both the amine group and the pyridine ring are amenable to various chemical modifications.

The primary amine group of the pyridinamine core is a versatile handle for derivatization. Standard organic transformations can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties. Common derivatization strategies for primary amines include acylation, alkylation, and the formation of Schiff bases. iu.edusigmaaldrich.com

Acylation, for instance, can be achieved using acylating agents like trifluoroacetic anhydride (TFAA) to form amide derivatives. iu.edu Chloroformates can also be used for derivatization. iu.edu Another approach involves reaction with N-hydroxysuccinimide esters, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which readily react with primary amines. sigmaaldrich.com A variety of derivatization methods for amine-containing compounds, including the use of Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent, have been systematically compared, offering a toolkit for amine functionalization. nih.gov

The following table provides examples of common derivatization reagents for primary amines.

| Reagent Class | Example Reagent | Functional Group Introduced | Reference |

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl | iu.edu |

| Acylating Agents | Dimethylaminoacetyl chloride | Dimethylaminoacetyl | nih.gov |

| Sulfonylating Agents | Dansyl chloride | Dansyl | nih.gov |

| Chloroformates | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc | nih.gov |

| N-Hydroxysuccinimide Esters | DMQC-OSu | 2,6-dimethyl-4-quinolinecarboxyl | sigmaaldrich.com |

The pyridine ring in this compound can also be functionalized to introduce further diversity. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the substituents, will dictate the feasibility and regioselectivity of these reactions.

Alkylation of the pyridine nitrogen to form pyridinium (B92312) salts is a common modification that can enhance properties such as solubility. semanticscholar.org For example, pyridinium salts of 2-piperidinyl-6-triazolylpurine derivatives were synthesized by introducing pyridinium moieties into a propane-1,3-diol fragment at the N(9) position of the purine. semanticscholar.org This was achieved through tosylation of the hydroxyl groups followed by reaction with pyridine. semanticscholar.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce new substituents onto the pyridine ring, provided a suitable leaving group is present. The synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles has been achieved via a Buchwald-Hartwig reaction following an azide-nitrile cycloaddition. mdpi.com

The table below illustrates potential functionalization reactions for the pyridine ring.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide | Pyridinium salt | semanticscholar.orgamhsr.org |

| Buchwald-Hartwig Amination | Aryl amine, Palladium catalyst, Base | N-Aryl pyridine derivative | mdpi.com |

| Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | Aryl/heteroaryl substituted pyridine | nih.gov |

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis would be relevant for analogues of this compound that contain chiral centers. The parent molecule itself is achiral. Stereoselectivity would become a consideration if, for example, a chiral substituent is introduced on either the triazole or the pyridine ring, or if the derivatization of the amine group creates a stereocenter.

In such cases, established methods for stereoselective synthesis could be employed. For instance, if a chiral side chain is introduced via alkylation, asymmetric alkylation methods could be utilized. Similarly, if a chiral alcohol is used to functionalize the core, diastereoselective reactions could be explored. The synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives has been reported starting from a chiral precursor, although the focus was not on stereoselectivity. nih.gov

At present, the literature reviewed does not provide specific examples of stereoselective syntheses for this particular class of compounds, as the focus has been primarily on the synthesis of the achiral core and its non-chiral derivatives.

Advanced Spectroscopic and Structural Characterization of 2 1h 1,2,3 Triazol 1 Yl 3 Pyridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) and triazole rings, as well as for the amine (-NH₂) group.

The pyridine ring protons typically appear in the aromatic region of the spectrum. The proton at position 6 (H-6) of the pyridine ring is expected to resonate at the lowest field due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 4 and 5 (H-4 and H-5) would appear at higher fields, with their exact chemical shifts and multiplicities determined by their coupling with adjacent protons. The amine protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The two protons of the 1,2,3-triazole ring are chemically distinct and are expected to appear as singlets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound (Note: These are predicted values and may vary based on experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | 7.10 - 7.30 | Doublet of doublets |

| Pyridine H-5 | 6.70 - 6.90 | Doublet of doublets |

| Pyridine H-6 | 8.00 - 8.20 | Doublet of doublets |

| Triazole H-4' | 7.80 - 8.00 | Singlet |

| Triazole H-5' | 8.30 - 8.50 | Singlet |

| NH₂ | 5.00 - 6.00 (broad) | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-150 ppm). The carbon atom attached to the amino group (C-3) and the carbon attached to the triazole ring (C-2) are expected to be significantly influenced by these substituents. The triazole ring carbons will also appear in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound (Note: These are predicted values and may vary based on experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Triazole C-4' | 130 - 135 |

| Triazole C-5' | 125 - 130 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal to its attached proton. For example, the signal for C-4 of the pyridine ring will show a correlation to the H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations between the triazole protons and the pyridine C-2 carbon would confirm the attachment of the triazole ring to this position. Similarly, correlations from the pyridine protons to the triazole carbons would further solidify the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.

For this compound, key characteristic absorption bands would include:

N-H stretching: The amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and triazole rings are expected above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

N=N stretching: The triazole ring may show a weak N=N stretching vibration around 1500-1600 cm⁻¹.

Ring vibrations: Characteristic skeletal vibrations of the pyridine and triazole rings will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N / C=C Stretch | 1400 - 1650 |

| N-H Bend | 1580 - 1650 |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, strong signals are expected for the symmetric breathing vibrations of the aromatic rings. The C=C and C=N stretching vibrations will also be Raman active. The N=N stretch of the triazole ring, which may be weak in the IR spectrum, could show a more intense band in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Ring Breathing (Pyridine) | 990 - 1050 |

| Ring Breathing (Triazole) | 1200 - 1300 |

| C=C / C=N Stretch | 1400 - 1650 |

| Aromatic C-H Stretch | 3000 - 3100 |

The combined application of these advanced spectroscopic techniques provides a detailed and unambiguous structural characterization of this compound, forming a crucial foundation for any further investigation into its chemical reactivity and properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound, when analyzed in a suitable solvent like ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption bands corresponding to electronic transitions within the molecule. The spectrum would likely be dominated by π → π* transitions associated with the conjugated π-systems of the pyridine and triazole rings.

The parent 1H-1,2,3-triazole ring is known to have a strong π → π* transition at approximately 205-210 nm. researchgate.netresearchgate.net The presence of the 3-aminopyridine (B143674) moiety, a chromophore itself, would be expected to cause a bathochromic (red) shift and potentially introduce additional absorption bands at longer wavelengths, likely in the 250-350 nm range. These transitions would be attributable to the extended conjugation between the two heterocyclic rings. The amino group (-NH2) on the pyridine ring, acting as an auxochrome, would further influence the position and intensity of these absorption maxima.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~210-230 | π → π* | 1,2,3-Triazole Ring |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₇N₅.

Using HRMS with a soft ionization technique such as Electrospray Ionization (ESI), the compound would be expected to be detected as a protonated molecule, [M+H]⁺. The instrument would measure the mass-to-charge ratio (m/z) of this ion to a high degree of precision (typically within 5 ppm). This experimental value can then be compared to the calculated theoretical mass of the protonated species to confirm the elemental composition.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Species | Calculated m/z |

|---|---|---|

| C₇H₇N₅ | [M+H]⁺ | 162.0774 |

The observation of an ion with a mass that matches the calculated value to within a few parts per million would provide strong evidence for the molecular formula C₇H₇N₅. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would reveal how the molecules pack in the solid state, governed by various intermolecular interactions. Given the molecular structure, the following interactions would be anticipated:

Hydrogen Bonding: The primary amine group (-NH₂) on the pyridine ring is a strong hydrogen bond donor. The nitrogen atoms of both the pyridine and triazole rings are potential hydrogen bond acceptors. Therefore, a network of intermolecular N-H···N hydrogen bonds is highly probable, linking molecules into chains, sheets, or a three-dimensional network. nih.govnih.gov

Table 3: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (amino group) | N (pyridine ring), N (triazole ring) | Formation of extended supramolecular networks |

Tautomeric Forms in the Solid State

For 1,2,3-triazoles, prototropic tautomerism is a key consideration. The hydrogen atom on the triazole ring can be located on any of the three nitrogen atoms, although the 1H- and 2H-tautomers are the most common and have been studied in the gas phase. nih.gov In the solid state, it is typical for one specific tautomer to be "locked" in the crystal lattice due to the stabilizing effects of intermolecular interactions, particularly hydrogen bonding. mdpi.com

The name 2-(1H -1,2,3-triazol-1-yl)-3-pyridinamine specifies the 1H-tautomer. An X-ray crystal structure analysis would definitively confirm if this is the tautomer present in the solid state by locating the position of the hydrogen atom on the triazole ring. nih.gov It is possible, though often less likely, for co-crystals of multiple tautomers or disordered structures to exist.

Computational and Theoretical Investigations of 2 1h 1,2,3 Triazol 1 Yl 3 Pyridinamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties. However, specific DFT calculations for 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine are not found in the reviewed literature.

Optimization of Ground-State Geometries

The initial step in a computational study involves the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. At present, there are no published studies detailing the optimized geometrical parameters for this specific compound.

Analysis of Reactivity Parameters (e.g., Fukui Functions, Electrostatic Potential Maps)

Once the geometry is optimized, various reactivity parameters can be calculated to predict the chemical behavior of the molecule. Fukui functions are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. Electrostatic potential maps (EPMs) visualize the charge distribution and are useful for predicting sites of intermolecular interactions. A comprehensive search of scientific databases did not yield any studies that have calculated or analyzed these reactivity parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. While FMO analyses have been performed on many triazole and pyridine (B92270) derivatives, specific data on the HOMO-LUMO energies and their spatial distributions for this compound are not available in the current body of scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption and emission spectra. This analysis provides insights into the molecule's photophysical behavior. A search for TD-DFT studies on this compound did not yield any results, indicating that its excited-state properties have not yet been computationally investigated and reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It provides a detailed picture of the bonding and electronic structure. There are currently no published NBO analysis studies specifically for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility, dynamics, and interactions of a molecule with its environment. No MD simulation studies focusing on the conformational analysis and dynamics of this compound have been found in the literature.

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The study of solvent effects is crucial in computational chemistry for accurately predicting the behavior of molecules in different environments. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.org This approach offers a balance between computational cost and accuracy, making it suitable for studying the influence of solvents on the geometric and electronic properties of molecules like this compound.

In a typical PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum that represents the solvent. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This interaction leads to changes in the molecule's energy, geometry, and electronic properties. The magnitude of this effect is dependent on the dielectric constant of the solvent.

For this compound, it is anticipated that an increase in the solvent polarity would lead to a greater stabilization of the molecule. This is due to the presence of several polar functional groups, including the pyridine ring, the amino group, and the triazole ring, which can engage in significant dipole-dipole interactions with polar solvent molecules.

Theoretical calculations would likely reveal an increase in the dipole moment of this compound as the dielectric constant of the solvent increases. This is a common observation in polar molecules, where the solvent's reaction field enhances the existing dipole moment. Furthermore, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also expected to be influenced by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, although the extent of stabilization may differ, leading to a solvent-dependent HOMO-LUMO energy gap.

To illustrate the potential impact of different solvents on the properties of this compound, a hypothetical set of data from PCM calculations is presented in the table below. These values are for illustrative purposes and are based on general trends observed for similar heterocyclic compounds.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.50 | -6.20 | -1.50 | 4.70 |

| Dichloromethane | 8.93 | 4.80 | -6.35 | -1.60 | 4.75 |

| Ethanol (B145695) | 24.55 | 5.90 | -6.45 | -1.70 | 4.75 |

| Water | 80.1 | 6.80 | -6.55 | -1.80 | 4.75 |

This table is interactive. You can sort the data by clicking on the column headers.

The hypothetical data suggests that with increasing solvent polarity, the dipole moment of this compound increases, indicating stronger solute-solvent interactions. The HOMO and LUMO energies are both lowered in polar solvents, with a slight increase in the HOMO-LUMO gap, suggesting enhanced stability.

Quantitative Structure-Activity Relationship (QSAR) Studies (from a chemical properties perspective)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. From a chemical properties perspective, a QSAR model for this compound and its analogs would involve the calculation of various molecular descriptors that quantify different aspects of the molecule's structure and electronic features.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can be broadly categorized into:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. nih.gov

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and polar surface area (PSA).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various statistical metrics and validation techniques.

For a QSAR study on a series of compounds related to this compound, several descriptors would be of particular interest. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms in the pyridine and triazole rings) suggests that descriptors related to hydrogen bonding capacity would be important. The aromatic nature of the pyridine and triazole rings indicates that electronic and steric descriptors will also play a crucial role.

A hypothetical QSAR model for a series of analogs could take the following form:

Biological Activity (logIC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(LUMO Energy) + β4(Molecular Weight)

The following interactive table presents hypothetical data for a set of analogs of this compound to demonstrate how a QSAR dataset might be structured.

| Compound | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Experimental logIC50 | Predicted logIC50 |

| Analog 1 | 2.1 | 3.5 | -1.5 | 174.18 | 5.2 | 5.1 |

| Analog 2 | 2.5 | 3.8 | -1.6 | 188.21 | 5.5 | 5.4 |

| Analog 3 | 1.8 | 4.1 | -1.4 | 192.19 | 4.9 | 5.0 |

| Analog 4 | 2.8 | 3.2 | -1.7 | 202.23 | 5.8 | 5.7 |

| Analog 5 | 2.3 | 3.9 | -1.55 | 179.20 | 5.4 | 5.3 |

This table is interactive. You can sort the data by clicking on the column headers.

Such QSAR models are valuable tools in drug discovery and medicinal chemistry for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that are important for a desired biological effect.

Chemical Reactivity and Mechanistic Studies of 2 1h 1,2,3 Triazol 1 Yl 3 Pyridinamine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine is subject to competing electronic effects that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS). The pyridine nitrogen and the 1,2,3-triazol-1-yl substituent are both electron-withdrawing groups, which deactivate the ring towards electrophilic attack compared to benzene. Conversely, the amino group at the C-3 position is a powerful activating group and is ortho-, para-directing.

The directing effects of the substituents are as follows:

Amine (-NH₂) : Strongly activating, directing electrophiles to the ortho (C-4) and para (C-6) positions.

Triazole (-C₂H₂N₃) : Deactivating and meta-directing (relative to its own position), thus directing towards C-4 and C-6.

Pyridine Nitrogen : Deactivating and meta-directing, influencing positions C-3 and C-5.

Common electrophilic aromatic substitution reactions would likely proceed as follows:

Nitration : Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-nitro and 6-nitro derivatives. The steric hindrance from the adjacent triazole group might favor substitution at the C-6 position.

Halogenation : Reaction with halogens (e.g., Br₂ in acetic acid) is expected to produce 4-bromo and 6-bromo products. The strong activation by the amine group may lead to polyhalogenation under harsh conditions.

Sulfonation : Treatment with fuming sulfuric acid would likely result in the formation of sulfonic acid derivatives at the C-6 and potentially C-4 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Predicted Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-(1H-1,2,3-triazol-1-yl)-3-amino-6-nitropyridine |

| Bromination | Br⁺ | 2-(1H-1,2,3-triazol-1-yl)-3-amino-6-bromopyridine |

| Sulfonation | SO₃ | 3-Amino-2-(1H-1,2,3-triazol-1-yl)pyridine-6-sulfonic acid |

Nucleophilic Reactions Involving the Amine Group

The primary amino group at the C-3 position is a key center of nucleophilicity. It can participate in a variety of classical reactions characteristic of aromatic amines.

Acylation : The amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-(1H-1,2,3-triazol-1-yl)pyridin-3-yl)acetamide.

Alkylation : Direct alkylation with alkyl halides can occur but may lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amine derivatives.

Diazotization : Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amine into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction) onto the pyridine ring at the C-3 position, replacing the amino group.

Condensation : The amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Table 2: Representative Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Amide |

| Alkylation | Methyl iodide, K₂CO₃ | Methylated Amine |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Schiff Base Formation | Benzaldehyde, Acid catalyst | Imine |

Reactions at the Triazole Moiety

The 1H-1,2,3-triazole ring is generally aromatic and stable. However, the nitrogen atoms offer sites for further functionalization.

N-Alkylation/N-Arylation : The unsubstituted nitrogen atom in the triazole ring (N-2 or N-3, depending on tautomeric form) is nucleophilic and can be alkylated or arylated under basic conditions using appropriate electrophiles like alkyl halides or aryl halides. This would result in a quaternized triazolium salt or a neutral N-substituted product.

Dimroth Rearrangement : Substituted 1,2,3-triazoles can undergo thermal or base-catalyzed Dimroth rearrangement, which involves a ring-opening and re-cyclization sequence that can interconvert different triazole isomers. wikipedia.org While not a common reaction under standard conditions, it represents a potential transformation pathway.

Cycloadditions : While the azide-alkyne Huisgen cycloaddition is the primary method for forming the 1,2,3-triazole ring, the formed ring itself is generally unreactive in further cycloaddition reactions due to its aromatic stability. wikipedia.org

Ring Cleavage : Under high-energy conditions, such as flash vacuum pyrolysis, the 1,2,3-triazole ring can fragment with the extrusion of molecular nitrogen (N₂). wikipedia.org This is an extreme case and not typical of its solution-phase chemistry.

Tautomerism and Isomerization Pathways

Tautomerism is a significant feature of this compound, primarily concerning the proton placement on the triazole ring. The compound is named as the 1H-isomer, indicating the pyridine group is attached to the N-1 position of the triazole. However, the proton on the triazole ring can migrate between the other two nitrogen atoms, leading to an equilibrium between different annular tautomers.

Specifically, the proton can reside on N-2 or N-3 of the triazole ring. Computational studies on substituted 1,2,3-triazoles have shown that the 2H-tautomer is often the most stable form in both the gas phase and in solution, though this can be influenced by the nature and position of substituents. researchgate.net Therefore, in solution, the title compound likely exists as an equilibrium mixture of the 1H- and 2H-tautomers, where the pyridine is attached to N-1 and the proton is on N-2 or N-3.

Another potential, though less favorable, tautomerism is the amino-imino tautomerism of the 3-pyridinamine portion. The amino form is overwhelmingly favored for aromatic amines.

Reaction Kinetics and Thermodynamics (Computational and Experimental)

Detailed experimental kinetic and thermodynamic data for this compound are not extensively documented. However, predictions can be made based on its structure, and computational methods like Density Functional Theory (DFT) can provide significant insights. nih.govzsmu.edu.ua

Kinetics :

Electrophilic Aromatic Substitution : The activation energy for EAS reactions is expected to be relatively high due to the deactivating nature of the pyridine and triazole rings. The reaction rate will be significantly influenced by the strength of the electrophile and the reaction conditions (temperature, catalyst).

Nucleophilic Reactions : Reactions at the amine group, such as acylation, are generally fast as they involve a direct attack of a strong nucleophile on an electrophile. The rate would follow standard second-order kinetics.

Thermodynamics :

Tautomerism : The relative stability of the triazole tautomers (e.g., 2H vs. 1H) can be calculated computationally to determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG) between them. Studies on similar systems suggest the energy difference is often small, allowing for a dynamic equilibrium. researchgate.net

Reaction Products : The thermodynamic stability of potential EAS products (e.g., substitution at C-4 vs. C-6) can be modeled to predict the product ratio under conditions of thermodynamic control. Steric hindrance between the triazole at C-2 and a new substituent at C-4 could render the C-6 substituted product thermodynamically more favorable.

Table 3: Illustrative Parameters from a Hypothetical Computational Study

| Process | Parameter | Theoretical Value (Illustrative) | Implication |

|---|---|---|---|

| Nitration at C-6 | Activation Energy (ΔG‡) | 20-25 kcal/mol | Moderately high barrier, requires strong acid |

| Tautomer Equilibrium | ΔG (2H - 1H) | -1 to -3 kcal/mol | 2H tautomer is likely more stable |

| Amine Acylation | Reaction Enthalpy (ΔH) | -15 to -20 kcal/mol | Exothermic and thermodynamically favorable |

Coordination Chemistry and Ligand Properties of 2 1h 1,2,3 Triazol 1 Yl 3 Pyridinamine

Ligand Design Principles and Chelation Capabilities

2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine is structurally designed to act as a classic bidentate N,N'-chelating agent. The key design features include:

Two Nitrogen Donor Sites: The molecule possesses two suitably positioned nitrogen atoms for metal chelation: one from the pyridine (B92270) ring (N-py) and one from the 1,2,3-triazole ring.

Five-Membered Chelate Ring: Coordination with a metal ion via the pyridyl nitrogen and a nitrogen from the triazole ring forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

Tunable Electronic Properties: The presence of a 3-amino (-NH2) group on the pyridine ring acts as an electron-donating group. This is expected to increase the electron density on the pyridine nitrogen, enhancing its basicity and potentially strengthening its coordination to metal centers.

Based on analogous pyridyl-1,2,3-triazole ligands, the coordination is anticipated to primarily involve the pyridine nitrogen and the N2 or N3 atom of the triazole ring. The specific triazole nitrogen involved can be influenced by the steric and electronic demands of the metal center. The ligand's framework suggests it is well-suited for forming stable complexes with a variety of transition metals, acting as a robust scaffold for further functionalization and application. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-triazole ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by precipitation.

Pyridyl-triazole ligands are known to form stable complexes with a wide array of d-block transition metal ions, including but not limited to manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), palladium (Pd), platinum (Pt), and rhodium (Rh). rsc.orgnih.govresearchgate.net The stoichiometry of these complexes is commonly of the type [M(L)2X2], where L is the bidentate ligand and X is a coordinating anion like chloride (Cl⁻) or bromide (Br⁻). rsc.org

Furthermore, related pyridyl-triazole ligands have demonstrated the ability to coordinate with f-block elements. For instance, thorium(IV) nitrate has been shown to react with a similar ligand, suggesting that this compound could also form complexes with actinides and lanthanides, potentially exhibiting high coordination numbers.

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of coordination compounds. For complexes of the type [M(L)2Cl2] formed with ligands analogous to this compound, a distorted octahedral geometry around the central metal ion is commonly observed. nih.gov In such structures, the two pyridyl-triazole ligands coordinate in a bidentate fashion, occupying four coordination sites, while the two chloride ions complete the coordination sphere.

The coordination typically involves the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the triazole ring. The bond lengths and angles are characteristic of the specific metal ion and its oxidation state. For example, in related Ni(II) and Zn(II) complexes, the Metal-N(pyridine) and Metal-N(triazole) bond lengths are typically in the range of 2.0-2.2 Å. nih.gov

Table 1: Representative Crystallographic Data for Analogous Metal Complexes Data below is for the closely related compound [Ni(L²)₂Cl₂], where L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Ni1–N(pyridine) | 2.074 |

| Ni1–N(triazole) | 2.074 |

| Ni1–Cl1 | 2.412 |

| N(pyridine)–Ni1–N(triazole) | 80.37 |

| Cl1–Ni1–Cl1 | 180.0 |

Source: Adapted from structural data on related compounds. nih.gov

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR Shifts)

Spectroscopic methods are crucial for characterizing metal complexes in both solid and solution states and for confirming the coordination of the ligand.

UV-Vis Spectroscopy: Upon complexation, the UV-Vis spectrum of the ligand is expected to undergo significant changes. The ligand-centered π→π* transitions may shift, and new, often broad, absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions typically appear at lower energies (longer wavelengths). The position and intensity of these MLCT bands are sensitive to the nature of the metal ion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. The vibrational frequencies associated with the pyridine and triazole rings are altered upon binding to a metal ion. For instance, the C=N and C=C stretching vibrations of the pyridine ring often shift to higher wavenumbers, which is a characteristic sign of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy is a powerful tool to confirm complex formation in solution. The chemical shifts of the protons on the pyridine and triazole rings, particularly those close to the nitrogen donor atoms, typically experience a downfield shift upon coordination due to the deshielding effect of the metal ion. nih.gov

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for a Free Ligand Analogue and its Zn(II) Complex Data below is for the related ligand L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine.

| Proton | Free Ligand (L²) | [Zn(L²)₂Cl₂] Complex |

|---|---|---|

| Pyridine H-6 | 8.65 | 8.80 |

| Pyridine H-4 | 7.95 | 8.15 |

| Triazole H-5 | 8.40 | 8.60 |

Source: Adapted from spectroscopic data on related compounds. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

While the catalytic activity of complexes of this compound itself has not been reported, the broader class of pyridyl-triazole metal complexes has shown significant promise in homogeneous catalysis. The stable coordination environment and tunable electronic properties provided by these ligands make them effective platforms for catalytic transformations.

Potential applications include:

Cross-Coupling Reactions: Palladium complexes of similar pyridyl-triazole-phosphine ligands have demonstrated excellent activity in Suzuki-Miyura coupling and α-alkylation reactions. rsc.org The strong σ-donating character of the N,N' ligand can stabilize the Pd(II) catalyst.

Hydrogenation/Dehydrogenation: Iridium complexes featuring 2-(1H-pyrazol-3-yl)pyridine ligands, which are structurally related, have been shown to catalyze the dehydrogenation of formic acid. mdpi.com This suggests that complexes of the title ligand could be explored for similar transfer hydrogenation or dehydrogenation reactions.

Other Catalytic Processes: The versatility of the pyridyl-triazole scaffold suggests that its complexes could be screened for a variety of other catalytic reactions, with the specific activity depending on the chosen metal center.

The development and investigation of metal complexes of this compound and its derivatives hold potential for the discovery of new and efficient catalysts.

Applications in Advanced Materials Science

Integration into Polymer Systems

The incorporation of pyridine-triazole moieties into polymer chains can significantly enhance their thermal stability, mechanical properties, and functionality. While specific studies on "2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine" in polymer systems are not available, related research on similar compounds indicates that it could serve as a valuable monomer or additive in the synthesis of advanced polymers. For instance, triazole-containing polymers are known for their high performance and durability. The pyridine (B92270) group, with its coordinating capabilities, could allow for the creation of metallopolymers with interesting electronic or catalytic properties.

A study on coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine has demonstrated the formation of robust frameworks with potential applications in materials science. rsc.org This suggests that "this compound" could also form stable coordination polymers.

Table 1: Potential Effects of Integrating Pyridine-Triazole Moieties into Polymer Systems

| Property | Potential Enhancement |

|---|---|

| Thermal Stability | Increased due to rigid heterocyclic rings. |

| Mechanical Strength | Improved through intermolecular interactions. |

| Metal Coordination | Enabled by nitrogen atoms in pyridine and triazole rings. |

Use as Components in Advanced Coatings

Compounds containing triazole and pyridine rings have been investigated for their use in advanced coatings, primarily due to their corrosion-inhibiting properties and their ability to enhance coating adhesion to metal substrates. The lone pair electrons on the nitrogen atoms can form a protective layer on metal surfaces, preventing corrosion. For example, research on 2-(1H-1,2,4-Triazol-3-yl)pyridine has highlighted its promise in creating materials with enhanced durability and resistance to environmental factors. chemimpex.com It is plausible that "this compound" would exhibit similar properties, making it a candidate for the development of anti-corrosion coatings.

Role in Dye-Sensitized Solar Cells (DSSC) and Photovoltaic Materials

The combination of electron-donating and electron-accepting moieties is a key design principle for organic dyes used in dye-sensitized solar cells (DSSCs). Pyridine and triazole derivatives are frequently employed in this context. A 2014 study reported the use of a 2H- rsc.orggeorgiasouthern.edutandfonline.comtriazolo[4,5-c]pyridine moiety in D-A-π-A organic sensitizers for high-performance solar cells, achieving a conversion efficiency of up to 6.76%. nih.gov The electronic properties of "this compound" suggest it could be a building block for similar sensitizers, where the pyridine could act as an anchoring group to the semiconductor surface and the triazole could be part of the π-conjugated system.

Table 2: Photovoltaic Parameters of a DSSC using a 2H- rsc.orggeorgiasouthern.edutandfonline.comtriazolo[4,5-c]pyridine-based Dye

| Parameter | Value |

|---|---|

| Open-circuit voltage (Voc) | 0.68 V |

| Short-circuit current (Jsc) | 15.63 mA/cm² |

| Fill factor (FF) | 0.63 |

| Power conversion efficiency (η) | 6.76% |

Data from a study on a related compound. nih.gov

Development of Luminescent Materials and Phosphors

Many pyridine and triazole derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Research on luminescent 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-based metal complexes has shown that the (pyridin-2-yl)-1H-1,2,3-triazole scaffold enhances fluorogenic behavior. nih.gov The structural similarity suggests that "this compound" could also serve as a ligand for the synthesis of luminescent metal complexes or as a core for purely organic luminophores. The photoluminescence properties of coordination polymers based on a related triazolyl-pyridine ligand have also been studied. rsc.org

Application as Chemosensors and Fluorescence Sensors

The nitrogen atoms in the pyridine and triazole rings of "this compound" can act as binding sites for metal ions and anions. This binding event can lead to a change in the compound's photophysical properties, such as its fluorescence, which forms the basis for its use as a chemosensor. A review of pyridine derivatives has highlighted their extensive use as highly effective chemosensors for various species. nih.gov Furthermore, 1,2,3-triazole-based fluorescent chemosensors have been developed for the specific detection of anions. rsc.orggeorgiasouthern.edu For instance, a simple 1,4-diaryl-1,2,3-triazole was shown to be a selective "turn-on" fluorescence sensor for fluoride ions. rsc.org This indicates a strong potential for "this compound" to be developed into a selective and sensitive sensor for various analytes.

Table 3: Examples of Analytes Detected by Pyridine-Triazole Based Sensors

| Sensor Type | Analyte | Detection Principle |

|---|---|---|

| Fluorescence Sensor | Fluoride Anion | "Turn-on" fluorescence. rsc.org |

| Fluorescence Sensor | Zn²⁺ and Hg²⁺ | Chelation-enhanced fluorescence. |

Explorations in Chemical Biology and Molecular Design Non Clinical Focus

Design of Hybrid Molecules with Modified Biological Interaction Potential

The design of hybrid molecules is a prominent strategy in medicinal and agricultural chemistry to enhance biological activity by combining pharmacophoric elements from different molecular classes. The 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine scaffold is well-suited for this approach. Researchers have synthesized various hybrid molecules incorporating triazole and pyridine (B92270) rings with other biologically active units to modulate their interaction with specific targets. The goal is to create synergistic effects or to develop molecules with novel modes of action. For instance, the triazole ring can act as a linker to connect the pyridinamine core to other fragments, allowing for the systematic exploration of chemical space and the optimization of biological interactions.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Computational methods such as molecular docking and simulation are instrumental in predicting and analyzing the interactions between small molecules and their biological targets at a molecular level.

Binding Affinity Predictions with Biomolecules (e.g., Proteins, Enzymes)

For derivatives of triazolyl-pyridines, molecular docking studies have been employed to predict their binding affinities with various proteins and enzymes. These studies calculate a docking score, which estimates the binding energy of the ligand-target complex. For example, in studies of related 1,2,3-triazolyl-pyridine hybrids, docking energies have been calculated to predict their potential as inhibitors of specific kinases. These predictions help in prioritizing compounds for synthesis and experimental testing. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues in the active site of the biomolecule.

Elucidation of Molecular Recognition Mechanisms

Molecular docking and simulation studies also help in elucidating the specific molecular recognition mechanisms. These studies can reveal the precise orientation of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction. For instance, simulations can show how the nitrogen atoms of the triazole and pyridine rings of a compound act as hydrogen bond acceptors, or how the aromatic rings participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. Understanding these recognition patterns is crucial for the rational design of more potent and selective molecules.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. From a chemical perspective, SAR studies on triazole-containing compounds focus on how modifications to the molecular structure affect binding to a target, rather than clinical outcomes.

In the context of triazolyl-pyridine derivatives, SAR studies have shown that the nature and position of substituents on both the pyridine and any associated phenyl rings can significantly impact their interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity. The size and hydrophobicity of the substituents also play a critical role in how the molecule fits into the binding pocket of a target protein.

| Compound Modification | Observed Effect on Binding (General Findings for Related Compounds) |

| Addition of bulky substituents | May enhance or decrease binding depending on the size and shape of the binding pocket. |

| Introduction of hydrogen bond donors/acceptors | Can lead to the formation of new hydrogen bonds with the target, often increasing binding affinity. |

| Alteration of electronic properties | Can influence electrostatic interactions and overall binding energy. |

Role as a Chemical Probe or Scaffold in Target Identification

The this compound structure can serve as a valuable chemical probe or scaffold for target identification. A chemical probe is a small molecule used to study and manipulate a biological system, while a scaffold represents the core structure of a molecule to which various functional groups can be attached. Due to its chemical stability and synthetic tractability, the triazolyl-pyridine core can be used to generate libraries of related compounds. These libraries can then be screened against various biological targets to identify new "hits." Once a hit is identified, the scaffold can be further modified to optimize its properties, leading to the development of more potent and selective probes for studying specific biological pathways.

Chemical Constituents in Agrochemical Development (e.g., novel fungicides, herbicides as chemical entities)

The triazole moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides and herbicides. Many commercially successful agrochemicals contain a triazole ring. Research into novel triazole derivatives for agricultural applications is an active area. Studies on various triazolyl-pyridine and related heterocyclic compounds have demonstrated their potential as herbicidal and fungicidal agents. The biological activity in these applications is often linked to the inhibition of specific enzymes in the target pests or weeds. The this compound scaffold represents a potential starting point for the discovery of new agrochemicals with novel modes of action or improved efficacy.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Direct research on 2-(1H-1,2,3-triazol-1-yl)-3-pyridinamine, including its synthesis, characterization, and application, is not prominently featured in published literature. However, the foundational components of the molecule—the 3-aminopyridine (B143674) and the 1-substituted-1,2,3-triazole—are well-studied. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for synthesizing 1,2,3-triazole derivatives. researchgate.netnih.gov Compounds featuring linked pyridine (B92270) and triazole rings have been investigated for a range of applications, including medicinal chemistry as potential anti-Alzheimer's, anti-tuberculosis, and anticancer agents. researchgate.netnih.govnih.gov Furthermore, their utility as ligands in coordination chemistry and materials science is an active area of research. chemimpex.comnih.gov

Unexplored Avenues in Synthesis and Derivatization

Given the lack of specific synthetic routes for this compound, a key area for future research is the development of efficient and selective synthetic methodologies. A plausible approach would involve the synthesis of 3-azido-2-chloropyridine (B178082) followed by a nucleophilic substitution with an appropriate amine and subsequent cycloaddition, or variations of the Huisgen cycloaddition.

Further derivatization of the parent compound presents numerous possibilities. The amine group on the pyridine ring is a prime site for modification, allowing for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, or sulfonylation. These modifications could systematically tune the electronic and steric properties of the molecule, leading to derivatives with tailored characteristics for various applications.

Potential for Novel Coordination Chemistry Applications

The structure of this compound, featuring a bidentate N,N-chelation site involving the pyridine nitrogen and a nitrogen atom from the triazole ring, makes it a promising candidate as a ligand in coordination chemistry. nih.govrsc.org The formation of stable complexes with a variety of transition metals could be explored. mdpi.com The resulting coordination compounds could exhibit interesting catalytic, magnetic, or photophysical properties. Research could focus on synthesizing and characterizing these metal complexes, investigating their structural diversity, and evaluating their potential in catalysis or as functional materials. researchgate.net

Advanced Computational Methodologies and Predictive Modeling

Computational chemistry offers a powerful tool to investigate the properties of this compound and its potential derivatives in the absence of extensive experimental data. mdpi.com Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity. Molecular docking simulations could be used to explore its potential as an inhibitor for various biological targets, guiding the design of new therapeutic agents. nih.gov Such in silico studies can provide valuable insights and prioritize synthetic efforts towards derivatives with the most promising properties.

Emerging Roles in Materials Science and Chemical Biology Paradigms

The unique combination of the electron-rich triazole ring and the versatile pyridine moiety suggests potential applications for this compound in both materials science and chemical biology. In materials science, it could serve as a building block for metal-organic frameworks (MOFs) or coordination polymers with interesting porosity, stability, and functional properties. Its derivatives could also be explored as components of organic light-emitting diodes (OLEDs) or sensors.

In the realm of chemical biology, the scaffold could be utilized as a core structure for the development of novel probes to study biological processes or as a fragment in the design of new bioactive compounds. The ability to easily derivatize the molecule allows for the creation of libraries of related compounds for high-throughput screening against various biological targets.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine, and how is click chemistry applied in its synthesis?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This method enables regioselective formation of the 1,4-disubstituted triazole core. For example, terminal alkynes (e.g., ethynylpyridinamine derivatives) react with azides under Cu(I) catalysis, yielding the triazole-linked product in high purity (>95%) and efficiency . Key steps include:

- Azide preparation : Substituted pyridinamine derivatives are functionalized with azide groups.

- CuAAC reaction : Optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in aqueous tert-butanol) ensure minimal side products.

- Deprotection : Boc-protected intermediates (if used) are cleaved with HCl to yield the final compound .

Table 1 : Example reaction conditions for CuAAC synthesis

| Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethynylpyridinamine | CuSO₄, sodium ascorbate, RT, 24 h | 97 | |

| Benzyl azide derivative | DMF, 50°C, 12 h | 85 |

Q. How is single-crystal X-ray diffraction utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/water). Data collection involves:

- Crystallization : Optimizing solvent polarity and temperature to obtain diffraction-quality crystals.

- Data refinement : Using programs like SHELXL for structure solution, incorporating hydrogen bonding and torsional angles. For example, SC-XRD confirmed the coplanarity of the triazole and pyridine rings (dihedral angle <2°) in related triazole-pyridinamine analogs .

Key parameters :

- Resolution : <0.8 Å for high-confidence bond-length determination.

- R-factor : <0.05 indicates high accuracy .

Q. What spectroscopic techniques are employed for characterizing this compound, and how are data interpreted?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons of the triazole and pyridine rings.

- ¹³C NMR : Signals near δ 145–150 ppm indicate triazole carbons .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

Discrepancies may arise from disordered solvent molecules or thermal motion. Mitigation strategies include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal vibration.

- Twinned crystal refinement : Using SHELXL's TWIN command to model overlapping lattices.

- Validation tools : CheckCIF/PLATON to identify outliers in bond angles/geometry .

Case study : A related triazole-pyridinamine analog showed positional disorder in the triazole ring, resolved by refining occupancy factors and applying restraints .

Q. What strategies are effective in optimizing the regioselectivity of triazole formation during synthesis under varying catalytic conditions?

Regioselectivity in CuAAC is inherently 1,4-specific, but competing pathways (e.g., ruthenium-catalyzed 1,5-adducts) require careful catalyst selection. Strategies include:

- Catalyst screening : Cu(I) salts (e.g., CuBr) favor 1,4-selectivity, while Ru(II) catalysts shift to 1,5-products.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity.

- Additives : TBTA (tris(benzyltriazolylmethyl)amine) stabilizes Cu(I) and suppresses oxidation .

Table 2 : Impact of catalytic conditions on regioselectivity

| Catalyst | Solvent | Temperature | Regioselectivity (1,4:1,5) |

|---|---|---|---|

| CuSO₄ | t-BuOH/H₂O | RT | >99:1 |

| RuCl₃ | DCM | 60°C | 1:99 |

Q. How do structural modifications of the pyridinamine moiety influence the biological activity of derivatives?

Substituents on the pyridinamine ring modulate electronic properties and binding affinity. For example:

- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance interaction with hydrophobic enzyme pockets, as seen in VEGFR-2 inhibitors .

- Hydrogen-bond donors : A -NH₂ group at the 3-position (as in the parent compound) facilitates interactions with kinase active sites.

Table 3 : Activity of derivatives against VEGFR-2

| Substituent | IC₅₀ (nM) | Reference |

|---|---|---|

| -H (parent) | 120 | |

| -NO₂ | 45 | |